2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Overview
Description
“2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole” is a compound that contains two heterocyclic rings: an imidazole ring and a benzimidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which is structurally similar to the compound , has been reported . This method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
A novel carbonylative approach for synthesizing functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, useful in various chemical syntheses, using a simple catalytic system under mild conditions (Veltri et al., 2018).
Synthesis of benzimidazoles bearing an oxadiazole nucleus as potent anticancer agents, demonstrating significant in vitro anticancer activity in several cancer cell lines (Rashid et al., 2012).
Development of 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives as promising antimicrobials and antimycobacterials (Jadhav et al., 2009).
Synthesis and characterization of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, used for preparing new bis(diimine) ligands (Il’icheva et al., 2017).
Design and synthesis of bis-benzimidazole compounds as anticancer agents, showing notable activity against cancer cell lines and predicted to be orally active molecules (Rashid, 2020).
A simple method for synthesizing 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives, indicating operational simplicity and high yield in the production of imidazole derivatives (Srinivas & Koya, 2020).
Development of 2-(5-(benzo[d]thiazol-2-yl)-1H-imidazol-1-yl)-5-aryl-1H-benzo[d]imidazole derivatives with potent anticancer activity against various human cancer cell lines (Edukondalu et al., 2021).
Synthesis of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs as potent anti-inflammatory and antioxidant agents, showing promising activity in in vitro and in vivo models (Shankar et al., 2017).
properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWLNDAMUOKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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